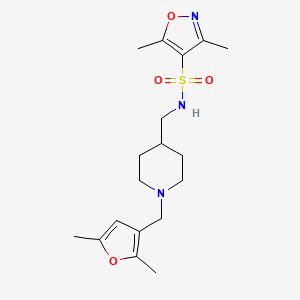

N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O4S/c1-12-9-17(14(3)24-12)11-21-7-5-16(6-8-21)10-19-26(22,23)18-13(2)20-25-15(18)4/h9,16,19H,5-8,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMBZWBJOZOKESI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CN2CCC(CC2)CNS(=O)(=O)C3=C(ON=C3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a unique molecular structure that includes:

- Piperidine core : Known for its diverse biological activities.

- Furan moiety : Contributes to the compound's reactivity and interaction with biological targets.

- Isoxazole and sulfonamide groups : Implicated in various pharmacological effects.

The molecular formula is with a molecular weight of approximately 306.41 g/mol. The compound's structure is critical for its biological activity, influencing its interaction with enzymes and receptors.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes, which may include:

- Preparation of 2,5-dimethylfuran : Achieved through reactions involving furan and ethylene under acidic conditions.

- Functionalization of the piperidine ring : Introducing various substituents to enhance biological activity.

- Formation of the isoxazole sulfonamide : This step is crucial for imparting antibacterial properties.

Optimizing reaction conditions such as temperature, solvent choice, and reaction time is essential for achieving high yields and purity.

Antibacterial Properties

Sulfonamides are well-known antibacterial agents that inhibit the growth of both gram-negative and gram-positive bacteria. The incorporation of a sulfonamide fragment into the structure of this compound suggests potential antibacterial activity. Research indicates that compounds with similar structures have demonstrated significant inhibition against bacterial strains .

Enzyme Inhibition

This compound has been investigated for its potential as an inhibitor of key enzymes involved in cancer progression:

- Anaplastic Lymphoma Kinase (ALK) : Targeting ALK may provide therapeutic benefits in certain types of cancer.

- Epidermal Growth Factor Receptor (EGFR) : Inhibition of EGFR is crucial in cancer treatment due to its role in cell proliferation and survival.

The mechanism of action likely involves binding to these receptors or enzymes, altering their activity and leading to reduced tumor growth .

Study on Antibacterial Activity

A study exploring the antibacterial efficacy of sulfonamide derivatives found that compounds similar to this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response, with higher concentrations leading to greater inhibition .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 32 µg/mL |

| Compound B | E. coli | 16 µg/mL |

| N-(...) | S. aureus | 8 µg/mL |

Study on Cancer Inhibition

In another study focusing on cancer cell lines, this compound was shown to inhibit cell proliferation effectively in A549 lung cancer cells. The IC50 value was determined to be 15 µM, indicating significant cytotoxicity .

Q & A

Q. What synthetic routes are recommended for this compound, and how can reaction conditions be optimized?

The compound can be synthesized via multi-step reactions, including nucleophilic substitution and coupling. For example, sulfonamide formation between a piperidine derivative and a dimethylisoxazole sulfonyl chloride is a key step. Optimization involves Design of Experiments (DoE) to adjust parameters like temperature (e.g., 0–80°C), solvent polarity (DMF or dichloromethane), and catalyst ratios. Continuous-flow systems may improve yield and reproducibility by minimizing side reactions . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR spectroscopy (¹H/¹³C) confirms structural integrity, with piperidine protons appearing at δ 2.5–3.5 ppm and furan/isoxazole signals at δ 6.0–7.0 ppm .

- High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 462.18 for C₂₁H₂₈N₃O₄S⁺) .

- X-ray crystallography resolves 3D conformation, highlighting hydrogen bonding between sulfonamide and piperidine groups .

Q. How can structural modifications impact physicochemical properties?

Substituting the dimethylfuran group with bulkier aryl rings (e.g., fluorophenyl) increases logP values, enhancing lipid solubility but reducing aqueous stability. Computational tools like DFT predict electronic effects of substituents on reactivity .

Advanced Research Questions

Q. How can contradictions in biological activity data be resolved across studies?

Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from assay conditions (pH, temperature) or cell line variability. Standardize protocols using positive controls (e.g., reference inhibitors) and validate results across multiple models (e.g., bacterial vs. mammalian cells). Dose-response curves should span 3–4 log units to ensure accuracy .

Q. What computational strategies predict target interactions and pharmacokinetics?

- Molecular docking (AutoDock Vina) models binding to biological targets (e.g., kinases), with energy scores (<-7 kcal/mol indicating strong affinity) .

- DFT calculations (B3LYP/6-31G*) identify reactive sites, such as sulfonamide oxygen’s nucleophilicity .

- ADMET prediction tools (SwissADME) estimate bioavailability (%ABS >50%) and cytochrome P450 metabolism .

Q. What experimental designs improve pharmacokinetic profiling?

- In vitro metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .

- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction (<5% suggests high tissue distribution) .

- In vivo studies : Administer via IV/oral routes in rodent models and calculate AUC ratios to assess absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.